T3SS Inhibition Potency: MBX‑1641 vs. Other Validated T3SS Inhibitor Chemotypes
In the seminal 2010 screen of 80,000 compounds, MBX‑1641 emerged as one of only five validated T3SS inhibitors after rigorous counterscreening. Among the three chemotypes identified (phenoxyacetamides, malic diamides, N‑phenyl maleimide adducts), MBX‑1641 exhibited an IC₅₀ ≤ 25 μM for T3SS‑mediated ExoS‑β‑lactamase secretion and a CC₅₀ ≥ 100 μM against HeLa cells, yielding a selectivity index (CC₅₀/IC₅₀) of ≥ 4 . Critically, at concentrations up to 100 μM, MBX‑1641 showed no detectable MIC against P. aeruginosa and no inhibition of bacterial growth, confirming an antivirulence mechanism devoid of direct antibacterial pressure . Unlike conventional antibiotics, this mechanism reduces the selection pressure for resistance, a key differentiator for procurement of compounds intended for antivirulence research versus standard antimicrobial screening collections.
| Evidence Dimension | T3SS secretion inhibition IC₅₀ and mammalian cytotoxicity CC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ ≤ 25 μM (ExoS‑β‑lactamase secretion); CC₅₀ ≥ 100 μM (HeLa); Selectivity Index ≥ 4; MIC > 100 μM (P. aeruginosa, no growth inhibition) |
| Comparator Or Baseline | Four other validated T3SS inhibitors (Series B malic diamides and Series C N‑phenyl maleimide adducts) — all had IC₅₀ ≤ 25 μM and CC₅₀ ≥ 100 μM; the five inhibitors collectively represent the top validated hits from the primary screen |
| Quantified Difference | MBX‑1641 was the sole phenoxyacetamide scaffold among the validated hits; subsequent SAR studies (US Patent 9,340,551) demonstrated that this scaffold tolerates diverse substituents on the benzodioxole ring while maintaining T3SS inhibitory activity, a synthetic tractability advantage not shared by the other two chemotypes |
| Conditions | ExoS‑β‑lactamase fusion protein secretion assay in P. aeruginosa strain MDM973 (PAK/pUCP24GW‑lacIQ‑lacPO‑exoS::blaM); HeLa cell cytotoxicity assay (serum‑free medium) |
Why This Matters
For researchers procuring T3SS inhibitor tool compounds, MBX‑1641 represents the only extensively SAR‑characterized phenoxyacetamide scaffold with publicly disclosed synthetic routes and validated selectivity, reducing the risk of purchasing compounds that may have off‑target antibacterial activity or undefined toxicity profiles.
- [1] Aiello D, Williams JD, Majgier-Baranowska H, Patel I, Peet NP, Huang J, Lory S, Bowlin TL, Moir DT. Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion. Antimicrob Agents Chemother. 2010 May;54(5):1988-1999. Table 3. View Source
